4-(4-Fluoro-phenyl)-pyridine 1-oxide
Overview
Description
4-(4-Fluoro-phenyl)-pyridine 1-oxide is a useful research compound. Its molecular formula is C11H8FNO and its molecular weight is 189.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Thibault et al. (2003) describes two routes for synthesizing 4-fluoro-1H-pyrrolo[2,3-b]pyridine, a compound related to 4-(4-Fluoro-phenyl)-pyridine 1-oxide, using 1H-pyrrolo[2,3-b]pyridine N-oxide. This demonstrates the feasibility of regioselective fluorination in these types of compounds (Carl Thibault et al., 2003).
Applications in Material Science
- Nonlinear Optical Materials : Muthuraman et al. (2001) investigated molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide for their potential in nonlinear optical applications. This indicates the potential use of this compound in creating materials with desirable optical properties (M. Muthuraman et al., 2001).
Applications in Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Teng et al. (2014) synthesized iridium complexes using 2-(4-trifluoromethyl-6-fluoro phenyl)pyridine, structurally related to this compound, for use in OLEDs. These complexes showed potential for high-brightness and low efficiency roll-off in OLEDs (Ming-yu Teng et al., 2014).
Sensor Technology
- Fluorescent pH Sensors : Yang et al. (2013) designed a heteroatom-containing organic fluorophore, incorporating pyridinyl units similar to this compound. This compound demonstrated potential as a fluorescent pH sensor in both solution and solid states (Zhiyong Yang et al., 2013).
Catalysis
- Palladium Oxidation Catalysis : Steinhoff and Stahl (2002) explored the role of pyridine in enhancing the efficiency of palladium(0) oxidation in the context of alcohol oxidation. This indicates that pyridine derivatives, like this compound, could play a significant role in catalytic processes (Bradley A Steinhoff & S. Stahl, 2002).
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-oxidopyridin-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-11-3-1-9(2-4-11)10-5-7-13(14)8-6-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKNKIJEEJZWBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=[N+](C=C2)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222551-25-9 | |
Record name | Pyridine, 4-(4-fluorophenyl)-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222551-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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